2-(2-Methoxyethyl)-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various functional groups such as methoxyethyl, dimethyl, and methylsulfanyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The functional groups on the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde: This compound shares the methoxyethyl and methylsulfanyl groups but has a different core structure.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrrole core but differ in the functional groups attached to the core.
Uniqueness
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and its chromeno-pyrrole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H23NO4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6,7-dimethyl-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H23NO4S/c1-13-11-17-18(12-14(13)2)28-22-19(21(17)25)20(24(23(22)26)9-10-27-3)15-5-7-16(29-4)8-6-15/h5-8,11-12,20H,9-10H2,1-4H3 |
InChI Key |
ZDCMHXGPIFXVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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